molecular formula C10H16O3 B056860 8-Decenoic acid, 10-oxo-, (E)- CAS No. 69152-89-2

8-Decenoic acid, 10-oxo-, (E)-

Cat. No.: B056860
CAS No.: 69152-89-2
M. Wt: 184.23 g/mol
InChI Key: YUAQBOMIASXPQW-UHFFFAOYSA-N
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Description

(E)-10-Oxo-8-decenoic acid is a unique organic compound characterized by its distinct structure, which includes a ketone group and a double bond in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Oxo-8-decenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the biotransformation of oleic acid using specific strains of bacteria such as Pseudomonas aeruginosa. This process involves the conversion of oleic acid to 10-hydroxy-8(E)-octadecenoic acid, which is then further oxidized to produce (E)-10-Oxo-8-decenoic acid .

Industrial Production Methods: Industrial production of (E)-10-Oxo-8-decenoic acid often employs large-scale bioreactors where the bacterial strains are cultured under controlled conditions. The reaction conditions, including temperature, pH, and the presence of chelating agents like EDTA, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions: (E)-10-Oxo-8-decenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 10-hydroxy-8-decenoic acid.

    Substitution: Halogenated derivatives of (E)-10-Oxo-8-decenoic acid.

Scientific Research Applications

(E)-10-Oxo-8-decenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-10-Oxo-8-decenoic acid involves its interaction with cellular components. In biological systems, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes. This leads to programmed cell death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: (E)-10-Oxo-8-decenoic acid is unique due to its specific structure, which combines a ketone group and a double bond. This structure imparts distinct chemical reactivity and biological activity, setting it apart from its hydroxylated counterparts .

Properties

IUPAC Name

10-oxodec-8-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5,7,9H,1-4,6,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQBOMIASXPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711970
Record name 10-Oxodec-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69152-89-2
Record name 10-Oxodec-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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